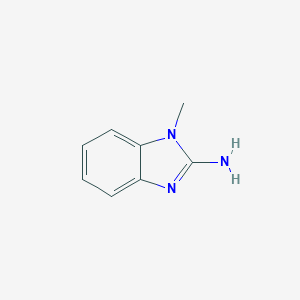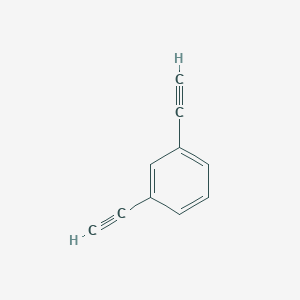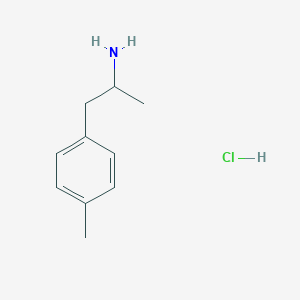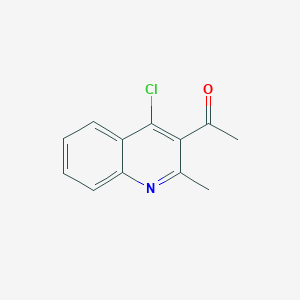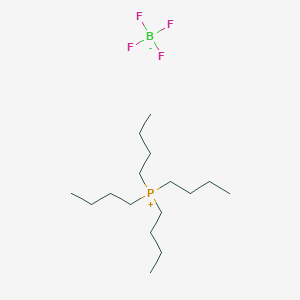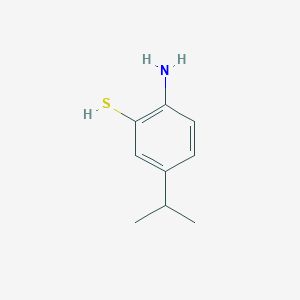![molecular formula C21H14N2O2 B158408 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione CAS No. 10228-01-0](/img/structure/B158408.png)
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione is a chemical compound with the molecular formula C21H14N2O2. It is a derivative of quinacridone, a class of organic compounds known for their vibrant colors and stability. This compound is often used in the production of pigments and dyes due to its excellent color properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with phthalic anhydride in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinacridone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Quinacridone derivatives with different functional groups.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted quinacridone compounds with altered properties.
Wissenschaftliche Forschungsanwendungen
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other quinacridone derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Widely used in the production of pigments and dyes for textiles, plastics, and coatings due to its excellent color properties and stability.
Wirkmechanismus
The mechanism of action of 9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting the replication and transcription processes. This property is particularly useful in its potential anticancer applications, where it can inhibit the proliferation of cancer cells. The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2,9-dimethyl-: Another derivative with similar structural features but different substitution patterns.
C.I. Pigment Red 122: A widely used pigment with excellent color properties and stability.
C.I. Pigment Violet 19: Known for its vibrant violet color and stability.
Uniqueness
9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione stands out due to its specific substitution pattern, which imparts unique color properties and stability. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
10228-01-0 |
|---|---|
Molekularformel |
C21H14N2O2 |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C21H14N2O2/c1-11-6-7-17-13(8-11)21(25)15-10-18-14(9-19(15)23-17)20(24)12-4-2-3-5-16(12)22-18/h2-10H,1H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
MHNYFZUKHPYYCS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)C=C4C(=C3)C(=O)C5=CC=CC=C5N4 |
Key on ui other cas no. |
10228-01-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


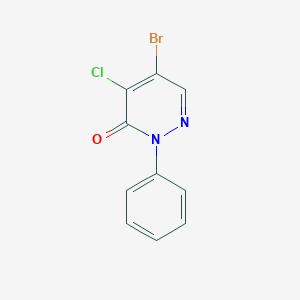
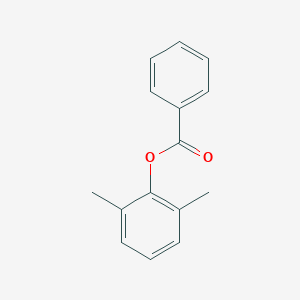
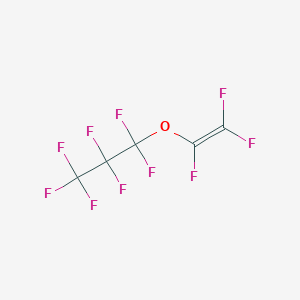

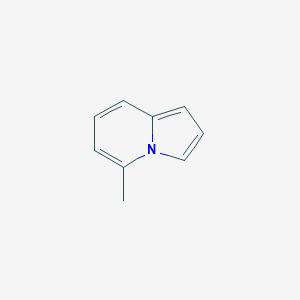
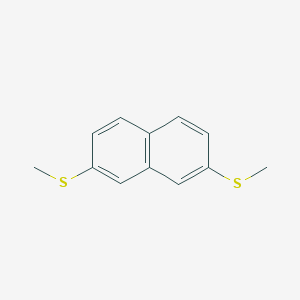
![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)
